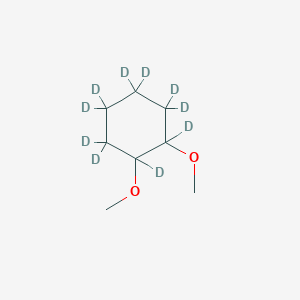
N-hydroxy-(5-chloropyridine)-2-carbonimidoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-hydroxy-(5-chloropyridine)-2-carbonimidoyl chloride (N-Cl-HPC) is an organic compound with a wide range of potential applications in both organic and inorganic chemistry. It is a versatile reagent that can be used to synthesize a variety of organic compounds and can be used in a variety of reactions.
Aplicaciones Científicas De Investigación
Chemical Properties and Reactions
Oxidative Chlorination and Bromination Reactions : The compound N-hydroxy-(5-chloropyridine)-2-carbonimidoyl chloride, under specific conditions, undergoes oxidative chlorination and bromination. These processes result in the formation of various substituted products, showcasing the compound's reactivity and potential for further chemical transformations. Notably, reactions with acetic anhydride lead to the formation of nitriles or O-acetyl derivatives, highlighting its versatility in organic synthesis. Furthermore, its interaction with acetic acid or potassium iodide yields uracil-5-hydroxamic acid derivatives, which are converted into methyl esters and hydroximic acid amides, indicating its utility in the synthesis of heterocyclic compounds (Chernikova et al., 2019).
Synthesis and Biological Activities
Creation of Novel Derivatives : A series of novel derivatives involving the N-hydroxy-(5-chloropyridine)-2-carbonimidoyl chloride framework has been synthesized. These derivatives have been evaluated for their insecticidal and fungicidal activities, showcasing the compound's potential in developing agrochemicals. The structural determination of these compounds through various spectroscopic techniques confirms their synthesis and provides a basis for understanding their biological activities (Zhu et al., 2014).
Catalytic Applications
C-C Cross-Coupling Reactions : Chloro-ruthenium complexes featuring N-(aryl)pyridine-2-aldimines as ancillary ligands, including those derived from N-hydroxy-(5-chloropyridine)-2-carbonimidoyl chloride, have shown efficacy in catalyzing C-C cross-coupling reactions. These reactions are crucial for the synthesis of diaryl ketones, highlighting the compound's role in facilitating important organic transformations. The structural characterization of these complexes and their electrochemical properties further elucidate their catalytic mechanisms (Dey et al., 2014).
Environmental Applications
Synthesis of Organic Carbonates : Hydroxy-containing ionic liquids, derived from N-hydroxy-(5-chloropyridine)-2-carbonimidoyl chloride, have been utilized as catalysts in the synthesis of organic carbonates from epoxides and CO2. This application is particularly relevant in the context of carbon capture and utilization, demonstrating the compound's potential in contributing to sustainable chemical processes (Lyubimov et al., 2020).
Propiedades
IUPAC Name |
(2Z)-5-chloro-N-hydroxypyridine-2-carboximidoyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N2O/c7-4-1-2-5(9-3-4)6(8)10-11/h1-3,11H/b10-6- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBBSGMJSYPKLEZ-POHAHGRESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)C(=NO)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=NC=C1Cl)/C(=N/O)/Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-hydroxy-(5-chloropyridine)-2-carbonimidoyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1460016.png)
![2-[(propylamino)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one hydrochloride](/img/structure/B1460018.png)
![4-(2-Formyl-4-nitrophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1460021.png)

![1-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]ethanone](/img/structure/B1460023.png)

![2-(diethylamino)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B1460025.png)
![7-Chloropyrido[2,3-D]pyrimidin-4-OL](/img/structure/B1460026.png)
![Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate](/img/structure/B1460029.png)




